氮杂环丁烷-3-基哌啶-1-羧酸酯

描述

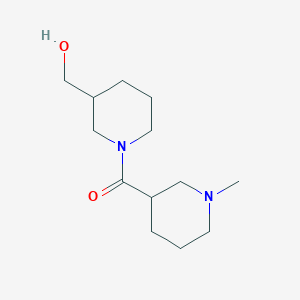

Azetidin-3-yl piperidine-1-carboxylate is an organic compound with the IUPAC name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate . It has a molecular weight of 240.35 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Azetidin-3-yl piperidine-1-carboxylate is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

Azetidin-3-yl piperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 240.35 .科学研究应用

药理调节

与氮杂环丁烷和哌啶相关的化合物已被用于调节药理学靶标。 例如,氮杂环丁烷衍生物已被探索为 4-氨基丁酸 (GABA) 的结构类似物,以及 GABA A 受体的正向变构调节剂 .

药物发现

哌啶核在药物生产中起着至关重要的作用,其衍生物显示出重要的药效团特征,用于各种治疗应用 . 胡椒碱是一种天然存在的基于哌啶的化合物,由于其抑制自由基的能力,已显示出强大的抗氧化作用 .

癌症研究

哌啶衍生物也因其抗癌特性而受到研究。 例如,胡椒碱被发现能够在治疗乳腺癌细胞系时抑制 Akt 信号通路 .

受体拮抗

安全和危害

未来方向

Spiro-heterocycles like Azetidin-3-yl piperidine-1-carboxylate have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . These compounds have been found to exhibit diversified biological and pharmacological activity , suggesting potential future directions for research and application.

作用机制

Target of Action

Azetidin-3-yl piperidine-1-carboxylate is a key intermediate in the synthesis of Cobimetinib , a potent and highly selective mitogen-activated protein kinase inhibitor . This compound primarily targets the mitogen-activated protein kinase pathway, which plays a crucial role in cellular signaling related to cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting the mitogen-activated protein kinase pathway . This inhibition results in the disruption of cellular signaling, thereby affecting the growth and differentiation of cells .

Biochemical Pathways

The mitogen-activated protein kinase pathway is the primary biochemical pathway affected by Azetidin-3-yl piperidine-1-carboxylate . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell . By inhibiting this pathway, the compound can disrupt the signaling process, leading to changes in cell growth and differentiation .

Pharmacokinetics

As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the final drug compound .

Result of Action

The molecular and cellular effects of Azetidin-3-yl piperidine-1-carboxylate’s action are primarily seen in its ability to inhibit the mitogen-activated protein kinase pathway . This inhibition disrupts cellular signaling, leading to changes in cell growth and differentiation . In the context of Cobimetinib, this results in the treatment of unresectable or metastatic melanoma with a BRAF mutation .

Action Environment

The action, efficacy, and stability of Azetidin-3-yl piperidine-1-carboxylate can be influenced by various environmental factors. For instance, during the synthesis of Cobimetinib, the reaction conditions are carefully controlled to ensure the efficient production of the drug .

属性

IUPAC Name |

azetidin-3-yl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJAYSNDMGCMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)

![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)